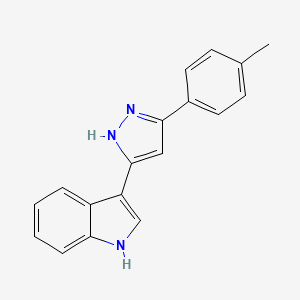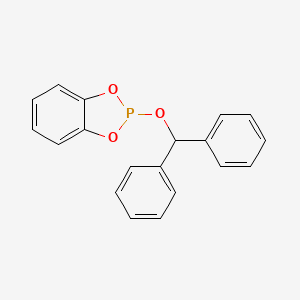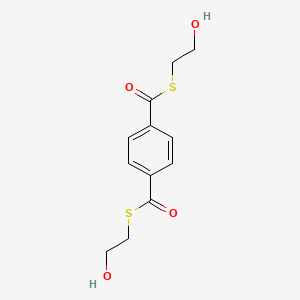![molecular formula C17H29BrOS B14493329 Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide CAS No. 63942-00-7](/img/structure/B14493329.png)
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide is a chemical compound with the molecular formula C17H29OS·Br . It is known for its unique structure, which includes a sulfonium ion bonded to a decyl group and a 4-hydroxyphenylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide typically involves the reaction of decyl bromide with 4-hydroxybenzyl alcohol in the presence of a sulfonium salt . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the sulfonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide involves its interaction with cellular components. The sulfonium ion can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. This interaction can affect various molecular targets and pathways, including enzymes and membrane proteins, resulting in antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide can be compared with other sulfonium compounds, such as:
Methylsulfonium bromide: A simpler sulfonium compound with a methyl group instead of a decyl group.
Ethylsulfonium bromide: Similar to methylsulfonium bromide but with an ethyl group.
Phenylsulfonium bromide: Contains a phenyl group instead of a decyl group.
Propiedades
Número CAS |
63942-00-7 |
|---|---|
Fórmula molecular |
C17H29BrOS |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
decyl-[(4-hydroxyphenyl)methyl]sulfanium;bromide |
InChI |
InChI=1S/C17H28OS.BrH/c1-2-3-4-5-6-7-8-9-14-19-15-16-10-12-17(18)13-11-16;/h10-13,18H,2-9,14-15H2,1H3;1H |
Clave InChI |
AUZGTABOHFPXGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)




![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
